

Application Notes and Protocols for Barium Lead Titanate in Piezoelectric Sensors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Barium;lead

Cat. No.: B14594032

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium lead titanate (BLT), a solid solution of barium titanate (BaTiO_3) and lead titanate (PbTiO_3), is a versatile piezoelectric ceramic material. It offers a compelling combination of high piezoelectric coefficients and a tunable Curie temperature, making it a suitable candidate for a wide range of sensor applications. This document provides detailed application notes and protocols for the synthesis, fabrication, and characterization of barium lead titanate for use in piezoelectric sensors.

Data Presentation

The piezoelectric and dielectric properties of barium lead titanate ceramics are highly dependent on the barium-to-lead ratio. The following table summarizes typical properties for various compositions prepared by conventional solid-state reaction.

Composition ($\text{Ba}_{1-x}\text{Pb}_x\text{TiO}_3$)	Sintering Temperature (°C)	Piezoelectric Coefficient (d ₃₃ , pC/N)	Planar Coupling Factor (k _p)	Dielectric Constant (ε _r)	Curie Temperature (T _c , °C)
x = 0.1	1200 - 1250	150 - 200	0.30 - 0.35	1500 - 2000	~150
x = 0.2	1200 - 1250	200 - 250	0.35 - 0.40	2000 - 2500	~200
x = 0.3	1150 - 1200	250 - 300	0.40 - 0.45	2500 - 3000	~250
x = 0.4	1150 - 1200	300 - 350	0.45 - 0.50	3000 - 3500	~300
x = 0.5	1100 - 1150	350 - 400	0.50 - 0.55	3500 - 4000	~350

Experimental Protocols

I. Synthesis of Barium Lead Titanate Powder via Solid-State Reaction

This protocol describes the synthesis of $(\text{Ba}_{1-x}\text{Pb}_x)\text{TiO}_3$ powder using the conventional solid-state reaction method.

Materials:

- Barium carbonate (BaCO_3 , ≥99.5%)
- Lead (II) oxide (PbO , ≥99.5%)
- Titanium dioxide (TiO_2 , ≥99.5%)
- Ethanol or isopropanol
- Zirconia milling media

Equipment:

- Ball mill
- Drying oven

- High-temperature furnace
- Mortar and pestle

Procedure:

- Stoichiometric Weighing: Accurately weigh the precursor powders (BaCO_3 , PbO , and TiO_2) according to the desired stoichiometric ratio of $(\text{Ba}_{1-x}\text{Pb}_x)\text{TiO}_3$.
- Milling: Place the weighed powders into a ball mill with zirconia milling media and ethanol or isopropanol. Mill for 12-24 hours to ensure homogeneous mixing.
- Drying: After milling, dry the slurry in an oven at 80-100 °C until the solvent has completely evaporated.
- Calcination: Transfer the dried powder to an alumina crucible and calcine in a high-temperature furnace.
 - Heat to 800-900 °C at a rate of 5 °C/min.
 - Hold at the peak temperature for 2-4 hours.
 - Cool down to room temperature.
- Grinding: Grind the calcined powder using a mortar and pestle to break up any agglomerates.
- Second Milling (Optional): For a more uniform particle size, a second ball milling step for 6-12 hours can be performed.
- Characterization: Analyze the synthesized powder using X-ray diffraction (XRD) to confirm the formation of the desired perovskite phase.

II. Fabrication of Barium Lead Titanate Piezoelectric Sensors

This protocol outlines the fabrication of disc-shaped piezoelectric sensors from the synthesized BLT powder.

Materials:

- Synthesized $(Ba_{1-x}Pb_x)TiO_3$ powder
- Polyvinyl alcohol (PVA) binder solution (2-5 wt%)
- Silver paste or other conductive electrode material

Equipment:

- Hydraulic press with a circular die
- High-temperature sintering furnace
- Screen printer or brush for electrode application
- High-voltage DC power supply
- Oil bath

Procedure:

- Powder Preparation: Mix the synthesized BLT powder with a few drops of PVA binder solution to improve its pressability.
- Pressing: Press the granulated powder in a circular die using a hydraulic press at a pressure of 100-200 MPa to form a green body.
- Binder Burnout: Heat the green body in a furnace to 600 °C at a slow rate of 1-2 °C/min and hold for 2 hours to burn out the PVA binder.
- Sintering: Increase the furnace temperature to the appropriate sintering temperature for the specific composition (refer to the data table) at a rate of 3-5 °C/min. Hold at the peak temperature for 2-4 hours. Cool down slowly to room temperature.
- Electroding: Apply silver paste to both flat surfaces of the sintered ceramic disc using screen printing or brushing. Cure the electrodes according to the paste manufacturer's instructions (typically 600-800 °C).

- Poling:
 - Immerse the electroded disc in a silicone oil bath heated to 100-150 °C.
 - Apply a DC electric field of 2-3 kV/mm across the electrodes.
 - Maintain the field and temperature for 15-30 minutes.
 - Cool the disc to room temperature with the electric field still applied.
 - Remove the electric field once the disc has cooled.

III. Characterization of Piezoelectric Properties

This protocol describes the measurement of the piezoelectric coefficient (d_{33}) and the planar electromechanical coupling factor (k_p).

Equipment:

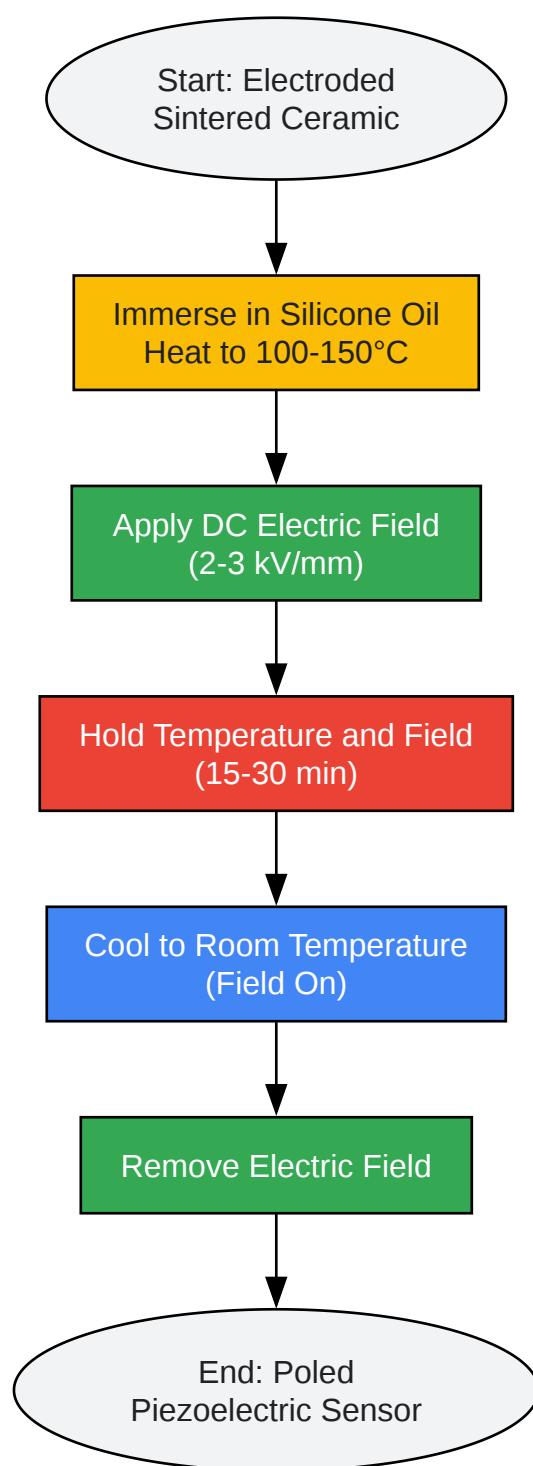
- d_{33} meter (e.g., Berlincourt-type)
- Impedance analyzer

Procedure for d_{33} Measurement:

- Connect the poled sensor to the d_{33} meter.
- Apply a known force and measure the generated charge.
- The d_{33} value will be directly displayed by the instrument in pC/N.

Procedure for k_p Measurement:

- Connect the poled sensor to the impedance analyzer.
- Perform a frequency sweep to measure the impedance spectrum of the sensor.
- Identify the resonance (f_r) and anti-resonance (f_a) frequencies from the impedance spectrum.


- Calculate the planar electromechanical coupling factor (k_p) using the following formula: $k_p^2 \approx (f_a^2 - f_r^2) / f_a^2$

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for BLT sensor synthesis and fabrication.

[Click to download full resolution via product page](#)

Caption: Detailed workflow for the piezoelectric poling process.

- To cite this document: BenchChem. [Application Notes and Protocols for Barium Lead Titanate in Piezoelectric Sensors]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14594032#using-barium-lead-titanate-in-piezoelectric-sensors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com